molecular formula C12H17NO3 B11601867 Methyl 3-amino-3-(4-ethoxyphenyl)propanoate

Methyl 3-amino-3-(4-ethoxyphenyl)propanoate

Cat. No.: B11601867
M. Wt: 223.27 g/mol
InChI Key: RLNCOJXWYPRKIK-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-ethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid, featuring an amino group and an ethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-ethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: A Knoevenagel condensation reaction between 4-ethoxybenzaldehyde and methyl acrylate forms an intermediate compound.

    Reduction: The intermediate is then subjected to catalytic hydrogenation to reduce the double bond, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and yield.

    Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Nitro or imine derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with various functional groups replacing the ethoxy group.

Scientific Research Applications

Methyl 3-amino-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-ethoxyphenyl)propanoate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The compound’s functional groups participate in various chemical reactions, influencing its reactivity and the formation of products.

Comparison with Similar Compounds

    Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 3-amino-3-(4-hydroxyphenyl)propanoate: Features a hydroxy group on the phenyl ring.

    Methyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a fluorine atom on the phenyl ring.

Uniqueness: Methyl 3-amino-3-(4-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its preparation methods, chemical reactions, applications, and unique properties

Biological Activity

Methyl 3-amino-3-(4-ethoxyphenyl)propanoate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and anticancer properties, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a phenolic structure with an ethoxy group that enhances its reactivity. The molecular formula is C13H17NO2C_{13}H_{17}NO_2, and its structure can be represented as follows:

Structure C13H17NO2\text{Structure }\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound's unique arrangement of functional groups imparts distinct chemical and biological properties, making it a candidate for further investigation in various therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related cellular damage. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

The antioxidant mechanism involves:

  • Scavenging Free Radicals : The compound effectively neutralizes reactive oxygen species (ROS) through electron donation.
  • Inhibition of Lipid Peroxidation : It prevents the oxidative degradation of lipids, which is critical for maintaining cellular integrity.

Quantitative assessments of antioxidant activity can be performed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anticancer Activity

This compound has shown promise as an anticancer agent . Several studies have investigated its effects on various cancer cell lines.

Case Studies

  • Colon Cancer : A study demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 11 µM, suggesting significant potential as a therapeutic agent against colorectal cancer.
  • Breast Cancer : In another study, the compound exhibited cytotoxic effects on breast cancer cell lines, with enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin.

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of HDACs : Histone deacetylase inhibitors (HDACIs) have been identified among derivatives of this compound, which can lead to altered gene expression associated with cancer progression.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death through mechanisms involving caspase activation.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Studies have shown that the compound is rapidly absorbed following oral administration.
  • Metabolism : It undergoes extensive metabolism in the liver, which may influence its bioavailability and efficacy.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
AntioxidantScavenging free radicalsNot specified
Colon CancerInhibition of cell proliferation11 µM
Breast CancerCytotoxic effectsNot specified
HDAC InhibitionAltered gene expressionNot specified

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-3-(4-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3

InChI Key

RLNCOJXWYPRKIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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